(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate
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Overview
Description
(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate is a chemical compound known for its unique structure and reactivity. It is used in various scientific studies, including drug discovery and material synthesis. The compound’s structure consists of a phenylisoxazole moiety attached to a furan-2-carboxylate group, which contributes to its diverse applications.
Preparation Methods
The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate typically involves the reaction of 5-phenylisoxazole with furan-2-carboxylic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has similar structural features but different functional groups, leading to distinct properties and applications.
5-Phenylfuran-2-carboxylic acids: These compounds share the furan-2-carboxylate moiety but differ in the attached phenyl group, resulting in variations in reactivity and biological activity.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-15(13-7-4-8-18-13)19-10-12-9-14(20-16-12)11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGCMUDYTZTGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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